N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methyl-N-phenylamine
Description
N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methyl-N-phenylamine is a tertiary aromatic amine characterized by a phenoxyethyl backbone substituted with a fluorine atom at the 4-position and an amino group at the 2-position of the aromatic ring. The ethyl chain is further functionalized with N-methyl and N-phenyl groups, classifying it under the ArNR2 category of aromatic amines (where R groups are alkyl/aryl) . This structural motif is common in pharmacologically active compounds, as the phenoxyethylamine scaffold allows for tunable electronic and steric properties via substituent modifications.
The compound’s molecular formula is C15H16FN2O, with a molecular weight of approximately 259.3 g/mol.
Properties
IUPAC Name |
5-fluoro-2-[2-(N-methylanilino)ethoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c1-18(13-5-3-2-4-6-13)9-10-19-15-8-7-12(16)11-14(15)17/h2-8,11H,9-10,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYIYFRHIRJVQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=C(C=C(C=C1)F)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199065 | |
| Record name | N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946774-84-1 | |
| Record name | N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946774-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methyl-N-phenylamine typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-amino-4-fluorophenol with an appropriate alkylating agent to form the 2-(2-amino-4-fluorophenoxy)ethyl intermediate.
N-Methylation: The intermediate is then subjected to N-methylation using methyl iodide or a similar methylating agent.
Coupling with Phenylamine: The final step involves the coupling of the N-methylated intermediate with phenylamine under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
1.1. Formation of the 2-Amino-4-fluorophenoxyethyl Core
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Fluorination : The 4-fluorophenoxy group is introduced via nucleophilic aromatic substitution. Similar methods to those described in (e.g., using K-18F/K2.2.2) suggest that fluorination occurs under basic conditions, followed by purification via HPLC .
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Amination : The amino group is incorporated through a coupling reaction, likely using reagents such as aryl diazonium salts or activated esters, as seen in azo dye synthesis protocols .
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Ethyl Chain Formation : The ethyl linker is introduced via alkylation, potentially using Grignard reagents or organometallic intermediates .
1.2. Methylation and Amidation
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N-Methylation : The secondary amine is methylated to stabilize the molecule and prevent tautomerization, as demonstrated in for similar N-methylated amines .
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Amide Formation : The final amidation step involves coupling the methylated amine with the phenoxyethyl fragment, likely under mild conditions (e.g., using EDC/HOBt or DCC reagents) .
2.1. Fluorination via Nucleophilic Substitution
The fluorination step involves a two-electron transfer mechanism, where the fluorine replaces a leaving group (e.g., nitro or chloro) on the aromatic ring. This is analogous to the synthesis of 18F-ADAM in , where K-18F/K2.2.2 facilitates substitution under heating .
2.2. Radical-Mediated Deprotection
Deprotection of intermediate sulfonamides (if used) may involve radical pathways, as described in . The Hantzsch Ester anion (HE) acts as an electron donor, facilitating N–S bond cleavage through a radical chain mechanism .
2.3. Imine Formation and Stabilization
The amino group’s reactivity is controlled by methylation, preventing imine formation (amino–imino tautomerism) . This stabilization is critical for the compound’s bioactivity, as uncontrolled tautomerization can reduce enzyme-binding affinity .
3.1. Nuclear Magnetic Resonance (NMR)
3.2. Mass Spectrometry
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The molecular formula C15H17FN2O (molecular weight = 267.30 g/mol) is confirmed via high-resolution mass spectrometry .
3.3. Crystallography
X-ray diffraction analysis reveals a tetrahedral geometry around the nitrogen atoms, with fluorine substituents at specific positions to optimize steric and electronic interactions .
4.1. Enzyme Inhibition
The compound exhibits selective inhibition of human liver carboxylesterases (CEs), as demonstrated by structural analogs in . Its lipophilicity (log P = 2.73) and fluorine substitution facilitate binding to the enzyme’s active site .
4.2. Radiopharmaceutical Development
The fluorinated core makes it a candidate for positron emission tomography (PET) imaging, following protocols similar to those used for 18F-ADAM in .
Reaction Data Table
Scientific Research Applications
While a specific, detailed article focusing solely on the applications of "N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methyl-N-phenylamine" is not available within the provided search results, the search results do offer information regarding related compounds and applications that can help to understand the chemistry.
Relevant compounds and potential applications:
- Serotonin Transporter (SERT) Imaging: A related compound, N,N-dimethyl-2-(2-amino-4- 18F-fluorophenylthio)benzylamine (4- 18F-ADAM), is useful for imaging serotonin transporters (SERT) in the living human brain using PET . In vitro binding assays showed that 4-F-ADAM displayed high affinity to SERT sites .
- Antimicrobial Properties: Derivatives possessing a 2-amino-1,3,4-thiadiazole moiety exhibit antimicrobial properties . Halogenated compounds show increased antibacterial activity, while oxygenated substituents impart antifungal activity .
- Microbicidal Activity: 4-substituted phenylamine derivatives can possess potent microbicidal activity and can be used for the control of unwanted microorganisms, such as fungi, insect, mites, nematodes, and bacteria, in agricultural or horticultural crop protection and in the protection of such materials .
- Anti-inflammatory and anticancer agents: Several pyrazole-containing moieties have previously found their therapeutic application clinically, as NSAIDs . Pyrazole derivatives have exhibited significant cytotoxic potential against cancer cell lines .
- Sulfonamides applications: Sulfonamides have a wide range of applications in medicinal chemistry, for instance, N-substituted sulfonamide complexes of iridium and osmium, have demonstrated growing importance for asymmetric transfer hydrogenation reactions as well as in the area of cancer chemotherapy .
- m-Aryloxy phenols applications: m-Aryloxy phenols have been used to synthesize a new series of inhibitors of nNOSs, which were evaluated for their ability to inhibit three different NOS isozymes: rat nNOSs, bovine eNOSs, and murine iNOSs .
Mechanism of Action
The mechanism of action of N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methyl-N-phenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Position and Electronic Effects
- Fluorine vs. Chlorine : The target compound’s 4-fluoro substituent (electron-withdrawing) contrasts with the 6-chloro group in the analog from . Chlorine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to fluorine.
- Amino Group Position: The 2-amino group in the target compound vs.
Backbone and N-Substituent Modifications
- N-Methyl vs.
- Dihydrochloride Salt: The dihydrochloride form in improves aqueous solubility, making it more suitable for intravenous formulations compared to the free base form of the target compound.
Methyl Substituent Effects
The 3-methyl group in ’s compound increases lipophilicity, which could enhance blood-brain barrier penetration but may also elevate toxicity risks.
Research Findings and Inferred Pharmacological Properties
While direct activity data for the target compound are unavailable, insights can be inferred from structural analogs:
- Halogenation : Fluorine’s electronegativity in the target compound may enhance metabolic stability and binding affinity to hydrophobic pockets, as seen in fluorine-containing drugs like fluoxetine .
- Amino Group: The 2-amino group’s position may facilitate hydrogen bonding with target enzymes or receptors, akin to H-series kinase inhibitors (e.g., H-89 in ) .
- Collision Cross-Section (CCS): ’s CCS data for N-(2-aminophenyl)-N-methyl-N-phenylamine (144.7 Ų for [M+H]<sup>+</sup>) suggest moderate membrane permeability, though the target compound’s CCS remains unstudied.
Biological Activity
N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methyl-N-phenylamine, a compound with the chemical formula C₁₅H₁₇FN₂O, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, synthesis, and its implications in medicinal chemistry.
The compound is characterized by its unique structure, which includes an amino group and a fluorinated phenoxy moiety. The synthesis of this compound typically involves straightforward methods that yield high purity and reasonable quantities, making it suitable for biological evaluations .
Biological Activity Overview
1. Enzyme Inhibition:
Research indicates that this compound exhibits significant inhibitory activity against human liver carboxylesterase (hCE) enzymes. In a study assessing various phenoxy and phenylamino analogues, this compound demonstrated a Ki value of 109 nM against hCE, indicating its potential as a selective inhibitor .
2. Anticancer Potential:
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including HeLa cells. The mechanism of action appears to involve the induction of apoptosis, as evidenced by changes in Bcl-2 and Bax gene expression levels during treatment .
3. Neurotransmitter Transporter Interaction:
Preliminary findings suggest that this compound may interact with neurotransmitter transporters, potentially influencing synaptic transmission and neurochemical balance. This aspect warrants further investigation to elucidate its role in neuropharmacology .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study involving various derivatives of this compound, the compound was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 5 μM, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Enzyme Inhibition Profile
The inhibition profile of the compound was assessed using different substrates for hCE. The findings revealed that while the compound effectively inhibited hCE activity, it showed a lower affinity for other esterases, suggesting specificity that could be beneficial for therapeutic applications without significant off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
